molecular formula C9H10N2O2 B13757268 1-Ethyl-1H-benzo[d]imidazole-4,7-diol

1-Ethyl-1H-benzo[d]imidazole-4,7-diol

Cat. No.: B13757268
M. Wt: 178.19 g/mol
InChI Key: SBOCZEAYNWOAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-benzo[d]imidazole-4,7-diol (CAS 102170-38-7) is a diol-substituted benzimidazole derivative of high interest in scientific research and development. This compound serves as a versatile and key intermediate in organic synthesis and pharmaceutical chemistry . Its molecular structure, particularly the benzimidazole core with hydroxyl substituents, is valuable for constructing more complex molecules. Its primary research application is as a building block in the development of potential therapeutic agents, including antiviral and anticancer drugs . The electron-rich aromatic system of the benzimidazole core also makes it useful in materials science. Researchers utilize this structure in the preparation of functional dyes and fluorescent probes . Furthermore, its metal-chelating properties support applications in catalysis and the design of enzyme inhibitors, while also showing potential for use in constructing chemical sensors and optoelectronic devices . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory use by trained professionals.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-ethylbenzimidazole-4,7-diol

InChI

InChI=1S/C9H10N2O2/c1-2-11-5-10-8-6(12)3-4-7(13)9(8)11/h3-5,12-13H,2H2,1H3

InChI Key

SBOCZEAYNWOAJY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C=CC(=C21)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Benzimidazole Derivatives

Overview of Benzimidazole Synthesis

Benzimidazole synthesis typically involves the condensation of ortho-phenylenediamine derivatives with suitable carbonyl-containing compounds such as carboxylic acids, aldehydes, or nitriles. The presence of nitrogen functionalities at ortho positions in the aromatic ring is essential for cyclization to the benzimidazole scaffold.

Key synthetic routes include:

  • Condensation of ortho-phenylenediamine with aldehydes or carboxylic acids under acidic or catalytic conditions.
  • One-pot synthesis using eco-friendly catalysts such as ammonium chloride or ceric ammonium nitrate.
  • Microwave-assisted reflux methods for enhanced reaction rates and yields.

Specific Preparation Methods for 1-Ethyl-1H-benzo[d]imidazole-4,7-diol

While direct published synthetic procedures for this compound are limited, the preparation can be inferred and adapted from established benzimidazole synthesis protocols and related derivatives such as 1-methyl-1H-benzo[d]imidazole-4,7-diol.

Starting Materials and Key Reagents

  • Ortho-phenylenediamine or its derivatives.
  • Ethylating agents (e.g., ethyl iodide or ethyl bromide) for N-1 substitution.
  • Suitable oxidizing or hydroxylating agents to introduce hydroxyl groups at 4 and 7 positions.
  • Solvents such as ethanol, methanol, or acetonitrile.
  • Catalysts including ammonium chloride, ceric ammonium nitrate, or acid catalysts.

Stepwise Synthetic Route

Step 1: Formation of Benzimidazole Core

Condensation of ortho-phenylenediamine with aldehydes under catalytic conditions forms the benzimidazole ring. For hydroxylation at positions 4 and 7, appropriately substituted starting materials or post-synthesis functionalization is required.

Step 2: N-Ethylation

The benzimidazole nitrogen at position 1 is alkylated using an ethylating agent under basic or neutral conditions to yield 1-ethyl-benzimidazole derivatives.

Step 3: Hydroxylation

Hydroxyl groups at positions 4 and 7 can be introduced via selective oxidation or by using hydroxyl-substituted precursors in the initial condensation step.

Representative Synthesis Examples and Data

One-Pot Synthesis Using Ammonium Chloride Catalyst

Parameter Details
Reactants Benzene-1,2-diamine, aldehyde
Catalyst Ammonium chloride
Solvent Ethanol
Temperature 80–90 °C
Reaction Time 2–4 hours
Yield Moderate to high (varies by substrate)
Notes Eco-friendly, simple work-up

This method allows the formation of monosubstituted benzimidazoles, which can be further functionalized.

Ceric Ammonium Nitrate Catalyzed Synthesis

Parameter Details
Reactants Benzene-1,2-diamine, aldehyde
Catalyst Ceric ammonium nitrate
Solvent Polyethylene glycol
Temperature 50 °C
Reaction Time 2 hours
Yield High
Notes Mild conditions, environmentally benign

This approach provides high yields of benzimidazole derivatives suitable for further modifications.

Microwave-Assisted Synthesis

Parameter Details
Reactants Ortho-phenylenediamine, aldehyde
Catalyst None or ammonium chloride
Solvent Ethanol
Temperature 80 °C
Reaction Time Minutes to 1 hour
Yield Good to excellent
Notes Rapid synthesis, energy-efficient

Microwave irradiation accelerates the reaction and improves yields.

Advanced Preparation Method from Patent Literature

A patented method for benzimidazole derivatives related to this compound involves multi-step synthesis with precise control over functional groups:

Step Description Conditions and Reagents
S1 Acetyl chloride added to a mixture of 5-(hydroxymethyl)oxapentane-2,4-diol and methanol Room temperature, 1-3 hours; followed by addition of pyridine, d-4-dimethylaminopyridine, and 4-methylbenzoyl chloride; stirring overnight
S2 Reaction with 1H-1,3-oxadiazole-4-carboxylic acid methyl ester, acetonitrile, BSA, TMSOTf, compound (1) 60–100 °C, 10–60 minutes; stirring for 3–6 hours; vacuum concentration and extraction
S3 Reaction of compound (2) with ammonia in methanol Oil bath overnight; vacuum concentration; purification by flash preparative high-performance liquid chromatography

This method yields highly pure benzimidazole derivatives with functional groups suitable for biological activity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Condensation with Aldehydes Simple, uses ortho-phenylenediamine Eco-friendly catalysts, mild conditions Requires purification steps
Ceric Ammonium Nitrate Catalysis High yield, mild temperature Environmentally benign Catalyst cost
Microwave-Assisted Synthesis Rapid, energy-efficient High yields, short reaction times Requires microwave equipment
Multi-step Patent Method Precise functionalization High purity, tailored derivatives Complex, multi-step

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-4,7-diol,1-ethyl-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzimidazole core .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzimidazole derivatives vary significantly based on substituents and functional groups, which dictate their applications. Key analogs include:

Compound Name Substituents/Functional Groups Key Properties/Applications References
1H-Benzo[d]imidazole-4,7-dione Quinone structure (4,7-dione) Anticancer, cytotoxic, bioreductive drugs
6-Chloro-5-((4-fluorophenyl)amino)-2-methyl-1H-benzo[d]imidazole-4,7-dione Chloro, fluoroaniline, methyl substituents P2X3 receptor antagonists (anti-nociceptive)
2-Phenyl-1H-benzo[d]imidazole-4,7-dione Phenyl substituent at C2 Inhibits vascular smooth muscle cell proliferation
4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde Ethyl group, aldehyde linkers Building block for covalent organic frameworks (COFs)
4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde Methyl group, aldehyde linkers Similar COF applications with reduced steric hindrance
  • Ethyl vs. Methyl Substituents : Ethyl groups enhance rigidity in COFs due to moderate steric bulk, whereas methyl groups offer lower hindrance, favoring synthetic accessibility .
  • Hydroxyl (Diol) vs. Quinone (Dione): Diones exhibit redox activity critical for bioreductive drug mechanisms, while diols may serve as antioxidants or hydrogen-bond donors in supramolecular chemistry .

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-1H-benzo[d]imidazole-4,7-diol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with condensation of substituted benzene precursors with ethylamine derivatives. Key steps include:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., using PdCl₂ and PPh₃ as catalysts, as in ).
  • Saponification to convert ester groups to carboxylic acids ().
  • Electrophilic substitution to introduce hydroxyl groups.

Critical Parameters:

  • Solvent System: Dioxane/water mixtures () enhance coupling efficiency.
  • Temperature: Optimal yields (~95%) are achieved at 105°C for coupling reactions ().
  • Catalyst Loading: PdCl₂ (0.4 mmol per 5.0 mmol substrate) balances cost and efficiency.

Yield Optimization Table:

StepConditionsYield (%)Reference
Suzuki-Miyaura Coupling105°C, 24h67.3
SaponificationNaOH, 85°C, overnight95.3

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software () for structure refinement. Mercury CSD 2.0 () aids in visualizing intermolecular interactions (e.g., hydrogen bonds between hydroxyl groups).
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., ethyl groups show upfield shifts at ~1.2–1.5 ppm).
    • FT-IR: Confirm hydroxyl (3200–3500 cm⁻¹) and imidazole ring (1600–1500 cm⁻¹) functionalities.

Key Structural Features:

  • Planar imidazole ring with ethyl substitution at N1 enhances electron density ().
  • Hydroxyl groups at C4 and C7 enable hydrogen bonding, critical for biological activity ().

Q. What are the known biological activities of benzimidazole-diol derivatives, and how are these assays designed?

Methodological Answer:

  • Anticancer Screening:
    • Endothelial Cell Proliferation Assay: Use MTT or SRB assays () at 10–100 μM concentrations.
    • Mechanistic Insight: DNA intercalation (UV-Vis hypochromicity) and ROS induction (DCFH-DA probe) ().
  • Antimicrobial Testing:
    • MIC Determination: Broth microdilution against Gram-positive/negative strains ().

Example Data:

DerivativeIC₅₀ (μM)Target CellsReference
5-Arylamino derivative12.5Endothelial cells

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of benzimidazole-diol derivatives?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinities to EGFR () or DNA ().
  • ADMET Analysis: Predict pharmacokinetics (e.g., LogP ~2.5 for optimal permeability) and toxicity (e.g., Ames test alerts for mutagenicity).

Case Study:
Contradictory IC₅₀ values across studies may arise from solubility differences (e.g., DMSO vs. aqueous buffers). Adjust assay conditions using co-solvents (≤1% v/v) to maintain compound stability ().

Q. What strategies optimize the compound’s use in reticular frameworks (e.g., MOFs/COFs)?

Methodological Answer:

  • Linker Design: Attach chiral moieties (e.g., pyrrolidine) to the benzimidazole core () for asymmetric catalysis.
  • Framework Stability: Use ZrCl₄ and formic acid modulators to assemble 5-connected Zr₆ clusters ().

Performance Metrics:

FrameworkSurface Area (m²/g)ApplicationReference
HIAM-40401,200Heterogeneous catalysis

Q. How do substituents (e.g., ethyl vs. methyl) alter electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations: Compare HOMO-LUMO gaps (e.g., ethyl lowers LUMO by ~0.3 eV vs. methyl, enhancing electrophilicity).
  • Experimental Validation: Cyclic voltammetry reveals oxidation peaks at +0.8 V (vs. Ag/AgCl) for ethyl derivatives ().

Substituent Effects Table:

SubstituentLogPOxidation Potential (V)Reference
Ethyl2.7+0.82
Methyl2.4+0.75

Q. How to address discrepancies in reported cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic Profiling: Use liver microsomes to identify phase I/II metabolites (e.g., hydroxylation at C4).
  • Pharmacokinetic Modeling: Adjust dosing regimens based on t₁/₂ (e.g., 6h in mice vs. 12h in vitro).

Key Insight: Poor in vivo efficacy may stem from rapid glucuronidation of hydroxyl groups ().

Q. What advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • In Situ FT-IR: Monitor hydroxyl group deprotonation during metal coordination (e.g., Zr⁴⁺ in MOFs).
  • EPR Spectroscopy: Detect radical intermediates in ROS-mediated biological pathways ().

Example: EPR signals at g = 2.003 confirm semiquinone radical formation during redox cycling ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.